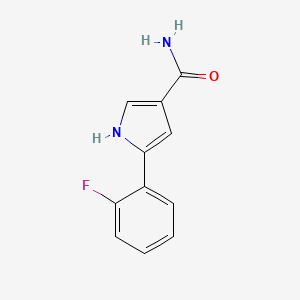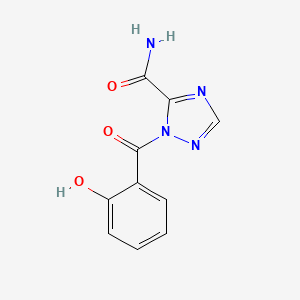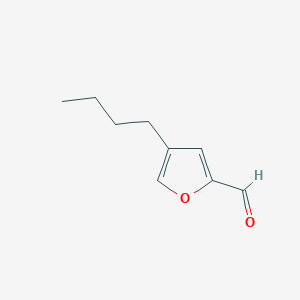
4-Butylfuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylfuran-2-carbaldehyde is an organic compound belonging to the furan family, characterized by a furan ring substituted with a butyl group and an aldehyde functional group Its molecular formula is C9H12O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Furan Ring Formation: : The synthesis of 4-butylfuran-2-carbaldehyde typically begins with the formation of the furan ring. This can be achieved through the cyclization of 1,4-diketones or by the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
-
Butyl Group Introduction: : The butyl group can be introduced via Friedel-Crafts alkylation, where furan is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Aldehyde Functionalization:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic processes and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 4-Butylfuran-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : Electrophilic substitution reactions can occur at the furan ring, allowing for further functionalization. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.
Major Products
Oxidation: 4-Butylfuran-2-carboxylic acid.
Reduction: 4-Butylfuran-2-methanol.
Substitution: Halogenated furans, nitrofurans, sulfonated furans.
Wissenschaftliche Forschungsanwendungen
4-Butylfuran-2-carbaldehyde has diverse applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
-
Materials Science: : It can be used in the synthesis of polymers and advanced materials with specific properties.
-
Biological Studies: : Its reactivity and functional groups make it useful in studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4-butylfuran-2-carbaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: Similar structure but lacks the butyl group.
2-Butylfuran: Similar but lacks the aldehyde group.
4-Methylfuran-2-carbaldehyde: Similar but with a methyl group instead of a butyl group.
Uniqueness
4-Butylfuran-2-carbaldehyde is unique due to the presence of both a butyl group and an aldehyde group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination allows for specific interactions and applications that are not possible with simpler furan derivatives.
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-butylfuran-2-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-8-5-9(6-10)11-7-8/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
VJISCMXRLFHAKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=COC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


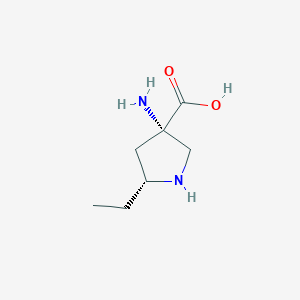
![2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876865.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
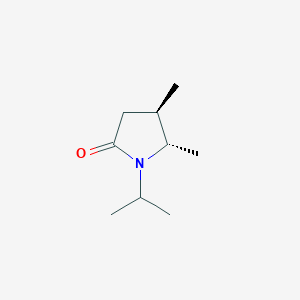
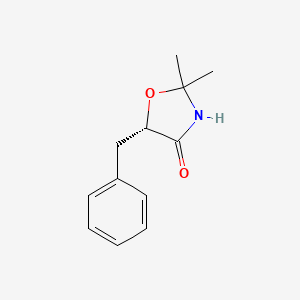
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)
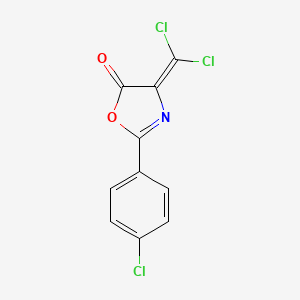

![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
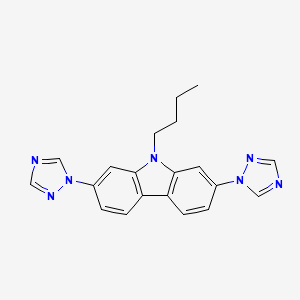

![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)
